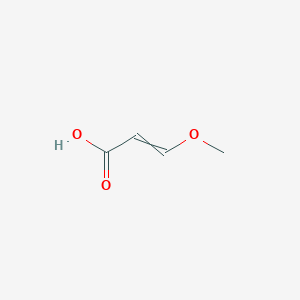

3-Methoxyprop-2-enoic acid

CAS No.:

Cat. No.: VC13439949

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6O3 |

|---|---|

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | 3-methoxyprop-2-enoic acid |

| Standard InChI | InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6) |

| Standard InChI Key | VFUQDUGKYYDRMT-UHFFFAOYSA-N |

| SMILES | COC=CC(=O)O |

| Canonical SMILES | COC=CC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methoxyprop-2-enoic acid, reflects its trans-configuration (E) at the double bond between C2 and C3. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | COC=CC(=O)O | |

| InChIKey | ADDMXVIASDZYPL-UHFFFAOYSA-N | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Soluble in polar solvents |

The methoxy group enhances electron density at the β-carbon, facilitating nucleophilic additions and cycloadditions.

Synthesis Methods

Catalytic Reforming and Oxidation

A patented method for synthesizing related compounds involves catalytic reforming of 2-methyl-3-butyne-2-ol using a titanium-copper bromide-benzoic acid system, followed by oxidation with air or oxygen . For 3-methoxyprop-2-enoic acid, analogous pathways may include:

-

Methoxyacetic Acid Precursors: Reaction of methoxyacetic acid with aldehydes under acidic conditions.

-

Oxidative Methods: Air oxidation of 3-methoxypropanal catalyzed by copper or manganese salts, achieving yields up to 84.8% under optimized pressures (0.1–0.3 MPa) .

Industrial-Scale Production

Industrial synthesis emphasizes continuous flow processes to improve efficiency. For example, tetrahydrofuran (THF) is often employed as a solvent in Grignard reactions involving methoxybromobenzene .

Chemical Reactivity

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Methoxyacetaldehyde |

| Reduction | LiAlH₄, NaBH₄ | 3-Methoxypropanol |

| Amidation | NH₃, dehydrating agents | 3-Methoxyprop-2-enamide |

| Cycloaddition | Dienophiles, heat | Furan or pyran derivatives |

The α,β-unsaturation allows participation in Diels-Alder reactions, forming six-membered rings critical in natural product synthesis .

Biological and Medicinal Applications

Anti-Inflammatory Activity

3-Methoxyprop-2-enoic acid derivatives inhibit matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) in interleukin-1β (IL-1β)-stimulated chondrocytes. For example:

-

MMP3 Inhibition: 50% reduction at 10 μM concentration.

-

MAPK Pathway Suppression: Blocks phosphorylation of ERK and JNK, reducing inflammatory cytokine production.

Antimicrobial Properties

Structural analogs exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). The methoxy group disrupts microbial membrane integrity via hydrogen bonding .

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences | Bioactivity |

|---|---|---|---|

| 2-Methoxyprop-2-enoic acid | Conjugated double bond at C2 | Lower thermal stability | Limited biological data |

| 3-Methoxypropiophenone | Aromatic ring | Enhanced steric hindrance | Pharmaceutical intermediate |

| (2E)-3-Methoxyprop-2-enamide | Amide functional group | Improved solubility in lipids | Antimicrobial |

Key Insight: The carboxylic acid group in 3-methoxyprop-2-enoic acid enhances hydrogen bonding capacity compared to ester or amide derivatives, influencing its solubility and target selectivity .

Industrial and Research Applications

Organic Synthesis

-

Heterocycle Formation: Serves as a dienophile in [4+2] cycloadditions to synthesize tetrahydrofuran derivatives .

-

Polymer Chemistry: Copolymerizes with styrene to create biodegradable polymers with tunable glass transition temperatures.

Materials Science

-

Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume